4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone
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Overview
Description
4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone is a chemical compound with the molecular formula C17H17N3S and a molecular weight of 295.409 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a butenone moiety and a thiosemicarbazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone typically involves the reaction of 4-Phenyl-3-buten-2-one with N-phenylthiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone involves its interaction with biological molecules. The thiosemicarbazone group can chelate metal ions, which may inhibit metalloenzymes and disrupt cellular processes. Additionally, the compound can interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
4-Phenyl-3-buten-2-one thiosemicarbazone: Lacks the phenyl group on the thiosemicarbazone moiety.
Benzylideneacetone thiosemicarbazone: Similar structure but different substituents on the phenyl ring.
Methyl styryl ketone thiosemicarbazone: Contains a methyl group instead of a phenyl group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101879-31-6 |
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Molecular Formula |
C17H17N3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C17H17N3S/c1-14(12-13-15-8-4-2-5-9-15)19-20-17(21)18-16-10-6-3-7-11-16/h2-13H,1H3,(H2,18,20,21)/b13-12+,19-14+ |
InChI Key |
WXTRWBLOYMJMBA-OGMPJXADSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC1=CC=CC=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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